4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is a tridentate ligand that contains a terpyridine site with a chlorine atom at the 4-position. This compound is known for its ability to coordinate with various metal ions, forming different coordination polymers .
Preparation Methods
The synthesis of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine typically involves the reaction of 4-chloropyridine with other pyridine derivatives under specific conditions. One common method includes the use of Williamson type ether reactions with α,ω-bis hydroxy-functionalized poly(propylene oxide) or α-hydroxy-ω-carboxy-functionalized poly(ethylene oxide) to afford monoterpyridine terminated telechelics . Industrial production methods often involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions, particularly with nucleophiles, to form various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine has a wide range of scientific research applications, including:
Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine involves its coordination with metal ions through the terpyridine site and the chlorine atom at the 4-position. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine is unique due to its specific structure and coordination abilities. Similar compounds include:
4-chloro-2,2’6’,2’'-terpyridine: Another tridentate ligand with similar coordination properties.
(4-chloropyridin-2-yl)methanol: A related compound with a different functional group that affects its reactivity and applications.
2-chloro-4-(hydroxymethyl)pyridine: Another similar compound with distinct chemical properties and uses.
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical behaviors.
Properties
Molecular Formula |
C15H8Cl3N3 |
---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
4-chloro-2,6-bis(4-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C15H8Cl3N3/c16-9-1-3-19-12(5-9)14-7-11(18)8-15(21-14)13-6-10(17)2-4-20-13/h1-8H |
InChI Key |
QCBDNDDAQITXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)C2=CC(=CC(=N2)C3=NC=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.